



Application Note: Determination of Tributylphenyltin by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Tributylphenyltin	
Cat. No.:	B1297740	Get Quote

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Tributylphenyltin** (TBT) in various environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Organotin compounds, including **tributylphenyltin**, are recognized as environmental pollutants due to their widespread use as biocides and PVC stabilizers.[1][2] This protocol outlines the necessary steps for sample collection, extraction, derivatization, and subsequent GC-MS analysis, providing a reliable methodology for researchers and scientists in environmental monitoring and toxicology. The procedure involves a derivatization step to convert the polar organotin compounds into more volatile and thermally stable forms suitable for GC analysis.[3]

Introduction

Tributylphenyltin belongs to the organotin compound family, which has seen extensive use in applications such as anti-fouling paints for marine vessels.[1] Due to their toxicity and persistence in the environment, there is a significant need for sensitive and selective analytical methods for their detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of these compounds. However, due to the low volatility and polar nature of many organotin compounds, a derivatization step is typically required to convert them into forms



amenable to GC analysis.[3] This protocol focuses on an ethylation derivatization method using sodium tetraethylborate (NaBEt₄).[4][5][6]

Experimental Protocol

This protocol provides a general framework for the analysis of **tributylphenyltin**. Optimization may be required depending on the specific sample matrix and laboratory instrumentation.

2.1. Materials and Reagents

- · Tributylphenyltin chloride standard
- Tripropyltin (TPrT) chloride or other suitable internal standard[6][7]
- Sodium tetraethylborate (NaBEt₄), 97% purity or better[1]
- Hexane, GC grade
- Methanol, LC-MS grade[6]
- Dichloromethane, GC grade[8]
- Sodium acetate trihydrate[6]
- Glacial acetic acid[1][6]
- Anhydrous sodium sulfate[6]
- Tropolone (for sediment/soil samples)[1]
- · Deionized water
- Nitrogen gas, high purity

2.2. Sample Collection and Storage

 Water Samples: Collect samples in clean borosilicate glass bottles and seal with foil-lined caps. Store at 4°C in the dark and analyze within 14 days.[6] For long-term storage, freezing at -20°C is recommended.[9]



- Sediment/Soil Samples: Collect samples and store them frozen at -20°C to preserve sample integrity.
- 2.3. Sample Preparation and Extraction

2.3.1. Water Samples[6]

- To a 250 mL volumetric flask, add 20 μL of a 1.0 mg/L internal standard solution (e.g., Tripropyltin).
- Fill the flask to the mark with the water sample.
- Add 2.0 mL of n-hexane and shake manually for approximately 1 minute.
- Place the flask on a mechanical shaker for 15 minutes.
- Allow the phases to separate (approximately 5 minutes).
- Add 1.0 mL of 1 M sodium acetate buffer (pH 4.2).
- In a fume hood, add 1.0 mL of 1% (w/v) NaBEt₄ solution and shake for 1 minute, then place on a shaker for 10 minutes to facilitate ethylation.
- Let the layers separate for about 30 minutes.
- Carefully transfer the upper n-hexane layer to a glass vial containing anhydrous sodium sulfate to remove residual water.
- Transfer the dried extract to an autosampler vial for GC-MS analysis.

2.3.2. Sediment/Soil Samples[1]

- Weigh approximately 10-15 g of the wet sample into a vial.
- Spike with a suitable internal standard.
- Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% (w/v) aqueous NaCl solution.



- Add 5 mL of a diethyl ether:hexane (80:20) mixture containing 0.2% tropolone.
- Shake mechanically for 1 hour.
- Transfer the organic layer to a clean tube.
- Repeat the extraction with another 5 mL of the tropolone-containing solvent mixture.
- Combine the organic extracts for the derivatization step as described for water samples.

2.4. Derivatization

The ethylation of organotin compounds is performed using sodium tetraethylborate (NaBEt4).[4] This reagent converts the polar organotin chlorides into their more volatile tetraalkyltin derivatives. The reaction is typically carried out in a buffered aqueous/organic biphasic system. [5][6]

2.5. GC-MS Analysis

The following are typical GC-MS parameters and may need to be optimized for the specific instrument.

- Gas Chromatograph: Agilent 7890A or equivalent[6]
- Mass Spectrometer: Agilent 5975C or equivalent[6]
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness, or similar non-polar column[4]
- Injector: Splitless mode[4]
- Injector Temperature: 260°C[4]
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp 1: 8°C/min to 160°C
 - Ramp 2: 20°C/min to 300°C, hold for 2 minutes[4]



Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[7]

Transfer Line Temperature: 280°C[7]

Ion Source Temperature: 230°C - 250°C[4][7]

Ionization Mode: Electron Impact (EI) at 70 eV[7]

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions
for ethylated tributylphenyltin should be determined from a full scan analysis of a standard.
Tin has several isotopes, resulting in characteristic isotope clusters in the mass spectrum.[5]

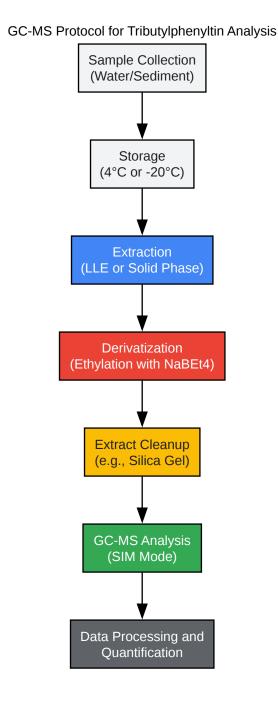
Data Presentation

Quantitative data from validation studies of similar organotin compounds are summarized below. These values can serve as a benchmark for the analysis of **tributylphenyltin**.

Parameter	Tributyltin (TBT)	Triphenyltin (TPhT)	Other Organotins	Reference
Limit of Detection (LOD)	0.5 ng/L - 0.70 ng/L	-	-	[4][6]
Limit of Quantitation (LOQ)	2.1 ng/L	-	-	[6]
Recovery	>97%	>97%	70-120%	[2][6]
Precision (%RSD)	<10%	<10%	<10%	[2]
Calibration Curve (R²)	>0.995	>0.995	>0.995	[2]

Visualization of Experimental Workflow





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Caption: Experimental workflow for **Tributylphenyltin** analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of **tributylphenyltin** in environmental samples. The protocol, which includes sample extraction, ethylation derivatization, and analysis by GC-MS in SIM mode, is suitable for trace-level



quantification. Proper quality control measures, including the use of internal standards and certified reference materials, are crucial for obtaining accurate and precise results. While this protocol is based on established methods for other organotin compounds, it provides a solid foundation for the specific analysis of **tributylphenyltin**.

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